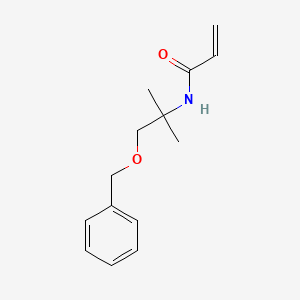
N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide is a chemical compound that belongs to the family of synthetic cannabinoids. It is commonly referred to as SGT-263 and is known for its potential use in scientific research. SGT-263 is a highly potent compound that has been shown to have a range of biochemical and physiological effects on the human body.
作用機序
SGT-263 acts on the endocannabinoid system in the brain, which is involved in regulating various physiological processes, including pain, mood, appetite, and memory. The compound binds to the CB1 and CB2 receptors in the brain, which are responsible for the effects of cannabinoids on the body. SGT-263 has been shown to have a high affinity for these receptors, making it a potent compound that can produce a range of effects on the human body.
Biochemical and Physiological Effects:
SGT-263 has been shown to produce a range of biochemical and physiological effects on the human body. These effects include increased heart rate, decreased appetite, altered mood, and changes in perception. The compound has also been shown to have analgesic properties, making it a potential treatment for chronic pain. SGT-263 has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
実験室実験の利点と制限
The advantages of using SGT-263 in lab experiments include its high potency and ability to interact with the cannabinoid receptors in the brain. The compound can produce a range of effects on the human body, making it a useful tool for studying the endocannabinoid system and the effects of synthetic cannabinoids. However, the limitations of using SGT-263 in lab experiments include its high potency, which can make it difficult to control the dosage and produce consistent results. The compound is also highly regulated, making it difficult to obtain for research purposes.
将来の方向性
There are several future directions for the study of SGT-263. One direction is to further explore the mechanism of action of the compound and its effects on the endocannabinoid system. Another direction is to investigate the potential medical applications of SGT-263, including its use as a treatment for chronic pain, epilepsy, and cancer. Additionally, future research could focus on developing new synthetic cannabinoids that have fewer side effects and are more effective in treating medical conditions.
In conclusion, SGT-263 is a highly potent compound that has potential applications in scientific research. The synthesis method of SGT-263 is complex, and the compound has a range of biochemical and physiological effects on the human body. While there are advantages and limitations to using SGT-263 in lab experiments, there are several future directions for the study of this compound, including further exploration of its mechanism of action and potential medical applications.
合成法
The synthesis of SGT-263 involves the reaction of 2-methyl-1-phenylpropan-2-amine with 4-cyano-1H-indole in the presence of a Lewis acid catalyst. The resulting product is then reacted with prop-2-enoyl chloride to yield SGT-263. The synthesis method of SGT-263 is complex and requires skilled chemists to produce the compound.
科学的研究の応用
SGT-263 has potential applications in scientific research due to its high potency and ability to interact with the cannabinoid receptors in the brain. The compound can be used to study the effects of synthetic cannabinoids on the human body and to understand the mechanisms of action of these compounds. SGT-263 can also be used to develop new treatments for various medical conditions, including chronic pain, epilepsy, and cancer.
特性
IUPAC Name |
N-(2-methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-4-13(16)15-14(2,3)11-17-10-12-8-6-5-7-9-12/h4-9H,1,10-11H2,2-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCAKAXLTXHVPNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COCC1=CC=CC=C1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Methyl-1-phenylmethoxypropan-2-yl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

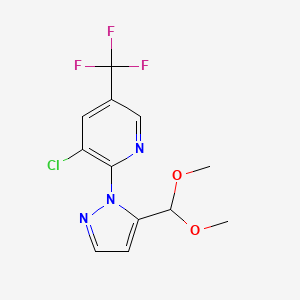
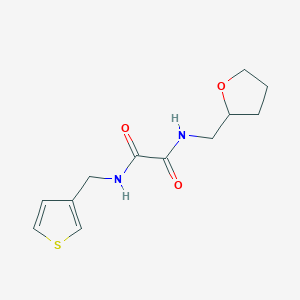
![4-[(2,4-Dimethylphenyl)sulfanyl]-5-(methylsulfonyl)-2-phenylpyrimidine](/img/structure/B2866439.png)
![N-(2-methoxy-5-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2866441.png)
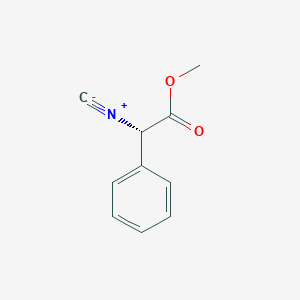
![2-[(4-isopropylphenyl)sulfanyl]-1-methyl-5-nitro-1H-indole-3-carbaldehyde](/img/structure/B2866444.png)
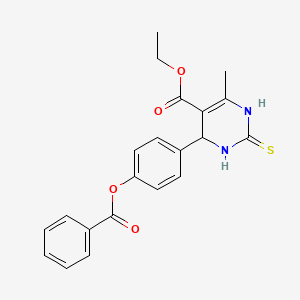
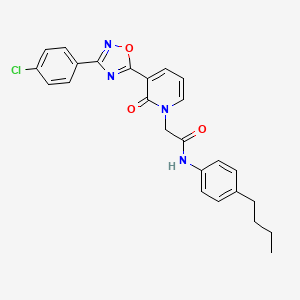


![3-(4-{[(3-Chloro-4-fluorophenyl)amino]sulfonyl}-3,5-dimethylpyrazolyl)-1-hydro xythiolan-1-one](/img/structure/B2866455.png)
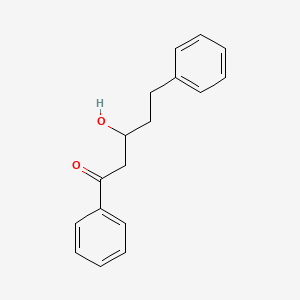

![{7-[(4-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2866460.png)